Chaetocin

描述

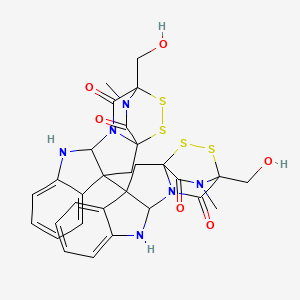

Chaetocin is a naturally occurring epipolythiodiketopiperazine (ETP) alkaloid isolated from Chaetomium fungi. Its structure features a dimeric diketopiperazine core with two disulfide bridges, which are critical for its bioactivity . This compound exhibits multifaceted anticancer mechanisms:

- Epigenetic Modulation: It inhibits histone lysine methyltransferases (HMTs), notably SUV39H1 and G9a, reducing H3K9 and H3K27 trimethylation, thereby altering gene expression .

- Oxidative Stress Induction: As a competitive inhibitor of thioredoxin reductase-1 (TrxR1), this compound disrupts redox balance, elevating reactive oxygen species (ROS) and triggering apoptosis .

- Autophagy and Apoptosis Regulation: It induces both apoptosis (via caspase-3/7 activation) and protective autophagy, with studies showing enhanced cytotoxicity when autophagy is inhibited .

This compound demonstrates broad anticancer activity in hematological malignancies (e.g., AML, myeloma) and solid tumors (e.g., glioblastoma, hepatocellular carcinoma) at low IC50 values (2–153 nM) . Its effects are time-, dose-, and context-dependent, complicating mechanistic interpretations .

属性

IUPAC Name |

14-(hydroxymethyl)-3-[14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N6O6S4/c1-33-21(39)27-11-25(15-7-3-5-9-17(15)31-19(25)35(27)23(41)29(33,13-37)45-43-27)26-12-28-22(40)34(2)30(14-38,46-44-28)24(42)36(28)20(26)32-18-10-6-4-8-16(18)26/h3-10,19-20,31-32,37-38H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPPOCZWRGNKIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C23CC4(C(N2C(=O)C1(SS3)CO)NC5=CC=CC=C54)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N6O6S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28097-03-2 | |

| Record name | Chaetocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028097032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chaetocin from Chaetomium minutum | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=745363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3S,3'S,5aR,5aR,10bR,10'bR,11aS,11'aS)-2,2',3,3',5a,5'a,6,6'-octahydro-3,3'-bis(hydroxymethyl)-2,2'-dimethyl-[10b,10'b(11H,11'H)-bi3,11a-epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-1,1',4,4'-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Retrosynthetic Analysis

The team dissected this compound into two identical monomeric units, each comprising a diketopiperazine core. Retrosynthetic cleavage of the disulfide bonds yielded a bis-thiol precursor, enabling convergent synthesis.

Stepwise Synthesis

-

Monomer Construction :

-

Dimerization :

Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | DCC, DMAP, CHCl | 85 |

| Bromination | NBS, CCl, 0°C | 78 |

| Thiolation | KSAc, DMF, 50°C | 92 |

| Dimerization | I, MeOH, rt | 65 |

This route’s efficiency stemmed from minimizing protecting groups and leveraging symmetry, though radical bromination initially caused decomposition, necessitating iterative optimization.

Chemical Modifications and Analog Synthesis

Modifying this compound’s disulfide bridges and diketopiperazine core has elucidated structure-activity relationships (SAR) and improved pharmacological profiles.

Disulfide Bridge Modifications

-

Reduction to Dithiols : Treatment with dithiothreitol (DTT) cleaved disulfide bonds, abolishing HMT inhibitory activity.

-

S-Methylation : Reaction with methyl iodide () post-reduction yielded S-methyl derivatives, which retained partial activity against G9a histone methyltransferase (IC = 2.1 μM vs. 0.6 μM for this compound).

Core Ring Functionalization

-

Hydroxyl Group Methylation : Using methyl triflate () modified solubility but reduced cellular uptake.

-

Tryptophan Substitution : Replacing L-tryptophan with D-tryptophan diminished antitumor activity, highlighting stereospecificity.

Analytical Characterization and Quality Control

Rigorous analytical protocols ensure synthetic this compound matches natural isolates:

Chromatographic Purity

Spectroscopic Validation

-

H NMR (500 MHz, DMSO-d): δ 7.85 (s, 2H, NH), 7.30–6.90 (m, 8H, aromatic), 4.55 (m, 4H, CH-N), 3.10 (s, 12H, CH).

-

IR : Strong absorption at 1685 cm (C=O stretch) and 540 cm (S-S stretch).

Scalability and Industrial Considerations

While Sodeoka’s synthesis is academically elegant, industrial-scale production faces challenges:

-

Cost of Amino Acids : L-Tryptophan accounts for 60% of raw material costs. Microbial fermentation or catalytic asymmetric synthesis could reduce expenses.

-

Oxidation Sensitivity : Disulfide bridges require inert atmospheres (N/Ar) during storage, increasing operational complexity.

Emerging Synthetic Strategies

Recent advances aim to streamline this compound production:

化学反应分析

链霉素会经历几种类型的化学反应,包括:

氧化: 链霉素可以被氧化以形成各种氧化衍生物。

还原: 链霉素的还原会导致还原衍生物的形成。

取代: 链霉素可以发生取代反应,其中一个官能团被另一个官能团取代。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂。从这些反应中形成的主要产物取决于所使用的具体试剂和条件 .

科学研究应用

Anticancer Properties

Mechanisms of Action

Chaetocin exhibits multiple mechanisms that contribute to its anticancer effects:

- Histone Methylation Inhibition : this compound is known to inhibit the histone methyltransferase SUV39H1, leading to reduced H3K9 methylation. This alteration affects gene expression related to cell proliferation and apoptosis .

- Induction of Apoptosis : The compound promotes both intrinsic and extrinsic apoptotic pathways in various cancer cell lines, enhancing cell death in tumors .

- Cell Cycle Arrest : this compound disrupts the cell cycle, preventing cancer cells from proliferating. This effect has been observed in several studies across different cancer types .

- Anti-Angiogenesis : this compound has demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis. It reduces vascular growth and modulates the tumor microenvironment .

Cancer Types Targeted by this compound

This compound has shown efficacy against a variety of cancers, as summarized in the following table:

| Cancer Type | Study Reference | Key Findings |

|---|---|---|

| Ovarian Cancer | Li et al., 2019 | Inhibits SKOV3 xenografts, reducing tumor proliferation |

| Leukemia | Tran et al., 2013 | Induces apoptosis in HL-60 and K562 cell lines |

| Non-Small Cell Lung Cancer | Liu et al., 2015 | Suppresses tumor growth via apoptosis |

| Hepatocellular Carcinoma | Chiba et al., 2015 | Effective against liver cancer cells |

| Bladder Cancer | Yang et al., 2020 | Targets bladder cancer stem cells (BCSCs) |

| Melanoma | Han et al., 2017 | Exhibits potent anti-tumor activity |

Clinical Implications

The potential clinical applications of this compound are significant:

- Combination Therapy : this compound may enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to treatment. For instance, it has been identified as a TRAIL sensitizer, which could improve outcomes when used with other pro-apoptotic agents .

- Targeting Cancer Stem Cells : Research indicates that this compound effectively inhibits self-renewal pathways in cancer stem cells, making it a promising candidate for targeting resistant cancer populations .

作用机制

链霉素主要通过施加氧化应激来发挥作用,从而导致癌细胞凋亡(程序性细胞死亡)。它通过谷胱甘肽抑制的途径选择性地积累在癌细胞中,需要完整的二硫键才能摄取。一旦进入细胞,链霉素就会诱导氧化应激,从而触发凋亡。此外,链霉素是赖氨酸特异性组蛋白甲基转移酶的特异性抑制剂,它通过改变组蛋白甲基化模式来影响基因表达 .

相似化合物的比较

Potency and Selectivity

Mechanism and Redox Dependence

生物活性

Chaetocin is a natural compound derived from the marine fungus Chaetomium and has garnered significant attention for its diverse biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is classified as a thiodioxopiperazine and exhibits a range of pharmacological properties, including antiviral, antiparasitic, and anti-cancer activities. Its structure allows it to interact with various cellular pathways, making it a promising candidate for cancer treatment.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

- Melanoma Cells : In human melanoma cells, this compound treatment led to mitochondrial membrane potential loss and cytochrome c release, activating caspases-9 and -3. This resulted in significant tumor growth inhibition in xenograft models .

- Esophageal Squamous Cell Carcinoma (ESCC) : this compound activated the Hippo pathway, leading to increased phosphorylation of key proteins and decreased nuclear translocation of YAP. This mechanism was associated with reduced cell viability in ESCC cells .

- Ovarian Cancer : In ovarian cancer cell lines (e.g., OVCAR-3), this compound induced G2/M phase arrest and apoptosis, as evidenced by increased subG1 populations in flow cytometry assays .

Reactive Oxygen Species (ROS) Generation

This compound has been reported to induce oxidative stress by increasing ROS levels in cancer cells. This accumulation of ROS is linked to the induction of apoptosis:

- In ESCC cells, ROS levels significantly increased upon this compound treatment, which was reversed by ROS scavengers like NAC, indicating that ROS generation is crucial for this compound's pro-apoptotic effects .

- The compound also inhibits thioredoxin reductase, contributing to oxidative stress and subsequent cell death .

In Vitro Studies

This compound's effects have been extensively studied in vitro across various cancer types:

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Melanoma | 4 | Apoptosis via mitochondrial pathway |

| Esophageal Squamous Cell | < 1 | Hippo pathway activation |

| Ovarian Cancer | 0.5 - 1 | G2/M phase arrest |

| Myeloma | 0.1 - 0.5 | Antimyeloma activity without affecting normal cells |

These studies demonstrate this compound's potent cytotoxic effects across different cancer cell lines while sparing normal cells.

In Vivo Studies

Preliminary in vivo studies have shown promising results:

- This compound was administered to SCID mice with myeloma xenografts, resulting in significant tumor weight reduction compared to control groups. The treatment demonstrated superior efficacy compared to traditional agents like doxorubicin .

Case Studies

Recent research highlights specific case studies illustrating this compound's effectiveness:

- Study on ESCC : A study demonstrated that this compound reduced cell viability more effectively than cisplatin in ESCC cell lines, suggesting its potential as an alternative or complementary therapy .

- Ovarian Cancer Trials : this compound exhibited strong anti-proliferative effects on OVCAR-3 cells, indicating its potential role in treating resistant ovarian cancers .

常见问题

Q. What are the primary mechanisms through which Chaetocin exerts its anti-cancer effects in experimental models?

this compound induces apoptosis via caspase-3 and caspase-8 activation (e.g., in leukemia HL-60 and esophageal squamous cell carcinoma [ESCC] cells) and triggers G2/M phase arrest by modulating p-CDK1 and p-histone H3 levels . It also promotes reactive oxygen species (ROS) accumulation, leading to mitochondrial membrane potential loss and cytochrome c release, activating the intrinsic apoptotic pathway in melanoma and glioma cells . Methodologically, apoptosis is assessed via Annexin V/PI flow cytometry, while ROS levels are quantified using fluorescent probes (e.g., DCFH-DA) and validated with antioxidants like N-acetylcysteine (NAC) .

Q. How is this compound synthesized, and what structural features are critical for its biological activity?

this compound’s total synthesis involves constructing its epidithiodiketopiperazine (ETP) core, with disulfide bonds essential for inhibiting histone methyltransferases (HMTs) like G9a and SUV39H1. Synthetic routes emphasize stereochemical control, particularly for the enantiomer ent-chaetocin, which shows enhanced apoptotic activity . Structural studies confirm that removing disulfide bonds abolishes HMT inhibition, underscoring their necessity for target engagement .

Q. What experimental models have been used to evaluate this compound's efficacy, and what key parameters should be measured?

Preclinical models include:

- In vitro : ESCC (TE-1, KYSE150), melanoma (A375, Sk-Mel-28), and gastric cancer (SGC7901) cell lines. Key assays: MTT/EdU for proliferation, flow cytometry for cell cycle/apoptosis, and Western blotting for caspase-3, PARP, and Bcl-2/BAX ratios .

- In vivo : Xenograft models (e.g., melanoma in nude mice). Metrics: Tumor volume, immunohistochemistry for PCNA, and TUNEL assays for apoptosis . Normal cell controls (e.g., melanocytes) are critical to assess selectivity .

Advanced Research Questions

Q. How do structural modifications of this compound influence its potency and selectivity against histone methyltransferases (HMTs)?

Structure-activity relationship (SAR) studies reveal that the enantiomer ent-chaetocin exhibits stronger apoptosis induction than the natural form, while derivatives lacking disulfide bonds lose HMT inhibitory activity . Advanced synthesis techniques, such as isotopic labeling, enable mechanistic studies of target engagement. Researchers should employ enzymatic assays (e.g., G9a inhibition) combined with molecular docking to validate structural requirements .

Q. What methodological approaches are recommended for analyzing this compound-induced cell death mechanisms (e.g., apoptosis vs. pyroptosis)?

Distinguishing apoptosis (Annexin V+/PI−) from pyroptosis (Annexin V+/PI+ with gasdermin pore formation) requires dual staining and Western blotting for gasdermin D/E (GSDMD/GSDME) cleavage. In gastric cancer, this compound activates caspase-3/GSDME-mediated pyroptosis, detectable via LDH release assays and morphological analysis (e.g., swelling cells) . Co-treatment with caspase inhibitors (e.g., Z-VAD-FMK) can clarify dominant pathways.

Q. How does this compound modulate oxidative stress pathways, and what experimental controls are necessary to validate ROS-dependent effects?

this compound increases ROS via thioredoxin reductase inhibition, measurable using fluorescent probes (e.g., DCFH-DA) and validated by NAC co-treatment to rescue apoptosis . Controls should include:

- Baseline ROS levels in normal vs. cancer cells.

- Mitochondrial membrane potential assays (JC-1 dye) to link ROS to intrinsic apoptosis.

- Knockdown of ROS regulators (e.g., SOD) to confirm pathway specificity .

Q. What evidence supports or challenges the specificity of this compound as a histone methyltransferase inhibitor?

While this compound reduces H3K9 methylation (a hallmark of HMT inhibition), recent studies show it covalently binds SUV39H1’s chromodomain, disrupting its interaction with HP1—a critical heterochromatin stabilization mechanism independent of methyltransferase activity . Researchers must use HMT activity assays (e.g., radioactive methyltransferase kits) alongside chromatin immunoprecipitation (ChIP) to dissect direct vs. indirect effects.

Q. How can researchers design experiments to evaluate this compound's potential as a radiosensitizer in combination therapies?

this compound enhances radiosensitivity by inducing chromatin condensation (CICC), which impairs 53BP1 and ATM-mediated DNA repair. Experimental designs should:

- Combine this compound with ionizing radiation (IR) in clonogenic survival assays.

- Monitor γH2AX foci (DNA damage) and repair kinetics via immunofluorescence .

- Use siRNA against SUV39H1/G9a to confirm CICC’s dependency on HMT inhibition .

Q. What are the implications of this compound's selective cytotoxicity towards cancer cells compared to normal cells in preclinical studies?

this compound exhibits selectivity in myeloma and melanoma models, sparing normal B cells and melanocytes at therapeutic doses. This selectivity is attributed to cancer cells’ heightened sensitivity to ROS and defective antioxidant pathways . Researchers should compare IC50 values across cell types and validate in co-culture models to mimic tumor microenvironments.

Q. How do conflicting reports on this compound's molecular targets inform the design of follow-up studies to resolve mechanistic ambiguities?

Discrepancies in this compound’s primary targets (e.g., HMTs vs. chromatin structure) necessitate multi-omics approaches:

- CRISPR-Cas9 screens to identify synthetic lethal partners.

- Proteomic profiling to map covalent binding sites.

- Transcriptomic analysis (RNA-seq) to assess downstream pathways (e.g., Hippo/YAP1) .

Cross-validation with structurally distinct HMT inhibitors (e.g., UNC0642) can isolate this compound-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。